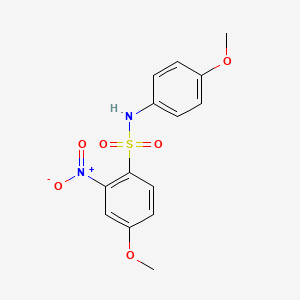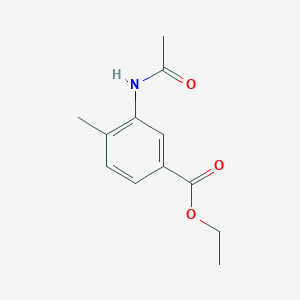![molecular formula C16H15Cl3N2O2 B4681197 N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4681197.png)
N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in the production of energy and ultimately, the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In aquatic environments, Diuron can also affect the growth and reproduction of algae, which can have a significant impact on the ecosystem.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling the growth of weeds and its low cost. However, there are also limitations to its use, including its potential impact on non-target species and the environment.
Future Directions
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the long-term effects of Diuron on the environment and non-target species. Additionally, there is a need for more research on the mechanisms of action of Diuron and how it interacts with other chemicals in the environment.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to the death of the plant. While it has many advantages in controlling the growth of weeds, there are also limitations to its use, including its potential impact on non-target species and the environment. Future research on Diuron should focus on developing new herbicides that are more effective and have fewer environmental impacts, as well as studying the long-term effects of Diuron on the environment and non-target species.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling the growth of various weeds, including annual and perennial grasses and broadleaf weeds. Diuron is also used in forestry to control the growth of undesirable vegetation and in aquatic environments to control the growth of algae.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2/c1-9(12-5-3-10(17)7-13(12)19)20-16(22)21-14-8-11(18)4-6-15(14)23-2/h3-9H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHKUOGCIEESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(2-fluoro-5-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4681118.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4681120.png)

![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4681138.png)

![3,5-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B4681144.png)
![[(2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4681152.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4681154.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4681177.png)

![4-[2-(propylsulfonyl)benzoyl]morpholine](/img/structure/B4681204.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681220.png)
![4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B4681230.png)